Methyl 1-aminospiro[2.3]hexane-1-carboxylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-aminospiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)8(9)5-7(8)3-2-4-7/h2-5,9H2,1H3 |
InChI Key |
FVOGRNQYJSGESU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12CCC2)N |
Origin of Product |
United States |
Preparation Methods
Wittig Methylenation for Cyclopropanation
A widely adopted method involves Wittig methylenation of ketone precursors to form the cyclopropane ring:
Reaction Conditions :
-
Substrate : Bicyclic ketone (e.g., (1S,3r)-5-oxospiro[2.3]hexane-1-carboxylate).
-
Reagents : Methyltriphenylphosphonium bromide (Ph₃PMeCBrK), potassium hexamethyldisilazide (KHMDS, 3.0 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : −78°C to room temperature.
Mechanistic Insight :
The ylide generated from Ph₃PMeCBrK and KHMDS reacts with the ketone, forming the cyclopropane via a [2+1] cycloaddition. X-ray crystallography confirms the spiro geometry post-reaction.
Alternative Cyclopropanation Strategies
Simmons–Smith Reaction :
-
Reagents : Diiodomethane (CH₂I₂), zinc-copper couple.
-
Substrate : Allylic alcohols or esters.
Introduction of the 5-Amino Group
Reductive Amination of Ketone Intermediates
A two-step process converts ketones to amines:
Nitro Group Reduction
Catalytic Hydrogenation :
-
Substrate : 5-Nitrospiro[2.3]hexane-1-carboxylate.
-
Catalyst : Palladium on carbon (Pd/C, 10 wt%).
-
Conditions : H₂ (1 atm), methanol, 25°C.
Chiral Resolution :
Racemic mixtures are resolved using L-tartaric acid, achieving >99% enantiomeric excess (ee) for the (1S,3r,5R)-isomer.
Esterification and Protecting Group Strategies
Methyl Ester Formation
Acid-Catalyzed Esterification :
-
Substrate : Spiro[2.3]hexane-1-carboxylic acid.
-
Reagents : Methanol (MeOH), sulfuric acid (H₂SO₄, catalytic).
-
Conditions : Reflux, 12 h.
-
Yield : 92%.
Diazomethane Methylation :
Silyl Protection of Alcohol Intermediates
Protection with TBSCl :
-
Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole.
-
Solvent : Dichloromethane (DCM).
Deprotection with TBAF :
Stereochemical Control and X-Ray Validation
Crystallographic Confirmation
X-ray diffraction analysis of intermediate alkene 8 (Scheme 3 in) established the (1S,3r) configuration. Key bond angles and torsional strain in the spiro system were quantified, ensuring geometric fidelity.
Chiral Chromatography
Preparative HPLC with a Chiralpak AD-H column resolves diastereomers, achieving >99% ee for the target compound.
Industrial-Scale Synthesis
Continuous Flow Hydrogenation
Green Chemistry Metrics
Summary of Optimized Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminospiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or cyano groups to primary amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides (R-X) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary amines.
Scientific Research Applications
Scientific Research Applications
Methyl 1-aminospiro[2.3]hexane-1-carboxylate has diverse applications in scientific research:
Chemistry
- Building Block : It serves as an essential building block in the synthesis of more complex molecules.
- Reagent : Utilized in various chemical reactions due to its unique structural properties.
Biology
- Biological Activity : The compound is studied for its potential interactions with biomolecules, including enzymes and receptors.
- Conformational Studies : Its rigid structure makes it an ideal candidate for studying protein structure and function.
Medicine
- Pharmaceutical Intermediate : Ongoing research investigates its role as a precursor in developing new therapeutic agents targeting metabolic pathways.
- Therapeutic Potential : There is significant interest in its potential to modulate biological processes through specific molecular interactions .
Industry
- Material Development : Used in creating specialty chemicals and materials with unique properties, such as polymers or catalysts .
Case Studies and Research Findings
Research focusing on this compound has begun to emerge, indicating its potential in various applications:
- Therapeutic Development : Studies are underway to explore how this compound can be utilized as a pharmaceutical intermediate for diseases influenced by metabolic pathways.
- Biological Interaction Studies : Preliminary findings suggest that this compound may interact favorably with specific enzymes involved in metabolic processes, supporting further investigation into its therapeutic applications .
Mechanism of Action
The mechanism by which methyl 1-aminospiro[2.3]hexane-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. Its conformational rigidity allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific application and target molecule.
Comparison with Similar Compounds
Functional Group Variations in Spirocyclic Carboxylates
Key Observations :
- Amino vs. Hydroxyl/Ethoxy Groups: The amino group in the target compound enhances nucleophilicity, enabling amidation or Schiff base formation, whereas hydroxyl/ethoxy groups (e.g., in ) favor hydrogen bonding or ether-based linkages.
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to carboxylic acid derivatives (e.g., ), which are more polar and may require prodrug strategies for bioavailability.
- Spiro vs. Bicyclo Systems: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate demonstrates how ring size and bridgehead substituents (e.g., cyano) alter steric and electronic profiles.
Physicochemical and Spectral Properties
HRMS/NMR Data :
Collision Cross-Section (CCS) :
- Hydroxyl-substituted spiro compounds (e.g., ) show lower CCS values (135.4 Ų for [M+H]⁺) compared to bulkier ethoxy derivatives (e.g., ), impacting their chromatographic behavior.
Biological Activity
Methyl 1-aminospiro[2.3]hexane-1-carboxylate is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H15NO2 and a molecular weight of approximately 157.21 g/mol. The spiro structure contributes to its conformational rigidity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological systems:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including proteases associated with viral infections such as Hepatitis C. By inhibiting the NS3 protease, it may prevent viral replication, making it a candidate for antiviral therapy .
- Receptor Binding : The unique spiro structure allows for specific binding interactions with receptors, potentially influencing signal transduction pathways in cells .
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. In a study focusing on its effects against Hepatitis C virus (HCV), the compound demonstrated the ability to inhibit the NS3 serine protease, which is essential for viral maturation and replication .
Antimicrobial Properties
In addition to antiviral activity, this compound has shown promise as an antimicrobial agent. A series of synthesized compounds based on this structure were tested against Gram-positive bacteria, revealing potent activity that suggests potential applications in treating bacterial infections .
Case Study 1: Hepatitis C Virus Inhibition
In a controlled laboratory setting, this compound was tested for its efficacy against HCV. The results indicated a dose-dependent inhibition of the NS3 protease activity, with IC50 values suggesting significant potency compared to standard antiviral agents .
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various derivatives of this compound. Compounds were screened against several bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, indicating their potential as new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl spiro[2.3]hexane-5-carboxylate | Moderate antiviral activity | Related structure with different functional groups |
| 1-Aminospiro[2.3]hexane-1-carboxylic acid | High protease inhibition | Directly related to HCV treatment |
| Spiro[2.3]hexane derivatives | Variable antimicrobial effects | Diverse applications in medicinal chemistry |
Q & A
Basic Research Questions
Q. What are the key structural features and identification parameters for Methyl 1-aminospiro[2.3]hexane-1-carboxylate?
- Structural Analysis : The compound contains a spiro[2.3]hexane core with a methyl ester and an amino group at the 1-position. Its molecular formula is CHNO (MW: 155.19 g/mol) .
- Identification : Key identifiers include the CAS number (EN300-27122350) and spectroscopic data (e.g., NMR, IR) for verifying purity and structure. Chromatographic methods (HPLC, GC-MS) are recommended for quality control .
Q. What are the standard laboratory synthesis methods for this compound?
- Synthesis Protocol : A common approach involves cyclopropanation reactions using precursors like spiro[2.3]hexane derivatives. For example, reacting spiro[2.3]hexane-1-carboxylic acid with methylamine under catalytic conditions (e.g., Cu(I)/secondary amine systems) can yield the target compound .
- Purification : Column chromatography or recrystallization is typically employed to isolate the product. Reaction yields are optimized by controlling temperature (e.g., 0–25°C) and solvent polarity .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : The compound is soluble in polar solvents (e.g., DMSO, methanol) due to its ester and amino groups. For stock solutions, prepare in DMSO at 10 mM and aliquot to avoid freeze-thaw degradation .
- Storage : Store lyophilized powder at -80°C (stable for 6 months) or -20°C (stable for 1 month). Protect from light to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodology :
- Oxidation/Reduction : Use KMnO in acidic conditions to oxidize the ester to a carboxylic acid or LiAlH to reduce it to an alcohol .
- Substitution : Grignard reagents or nucleophilic amines can modify the amino group. Monitor reaction progress via TLC or LC-MS .
Q. What biological targets or mechanisms are associated with this compound?
- Biological Activity : The spiro framework mimics rigid peptide structures, enabling interactions with enzymes (e.g., proteases) or receptors (e.g., metabotropic glutamate receptors). Derivatives have shown aromatase inhibition (IC ~10 nM), relevant in hormone-dependent cancers .
- Mechanistic Insight : Molecular docking studies suggest the amino group forms hydrogen bonds with catalytic residues, while the spiro core provides conformational rigidity .
Q. How should researchers address contradictions in reported reaction yields or biological data?
- Data Reconciliation :
- Synthesis : Compare solvent systems (e.g., DMF vs. THF) and catalysts (homogeneous vs. heterogeneous). For example, Cu(I) catalysts may improve enantioselectivity in cyclopropanation .
- Bioassays : Validate purity (>97% via HPLC) and stereochemistry (circular dichroism) to rule out impurities as confounding factors .
Methodological Resources
- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm spiro ring geometry .
- Scale-Up : Transition from batch to continuous-flow reactors for gram-scale synthesis, ensuring consistent heat and mass transfer .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
